3-(N,N-DIboc-amino)-2-methyl-propanol

Description

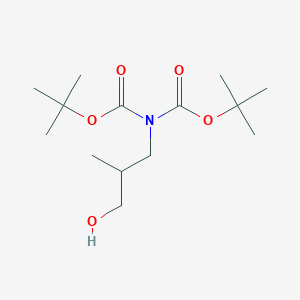

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO5/c1-10(9-16)8-15(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h10,16H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUCKBWBPKKNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 N,n Diboc Amino 2 Methyl Propanol

Stereoselective Synthesis Approaches

The critical challenge in the synthesis of 3-(N,N-DIboc-amino)-2-methyl-propanol lies in the establishment of the stereocenter at the C2 position. This is typically achieved through the stereoselective synthesis of a chiral 3-amino-2-methylpropanol precursor, which is subsequently protected.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, after which they can be cleaved to reveal the desired enantiomerically enriched product. orgsyn.org The use of oxazolidinone auxiliaries, pioneered by Evans, is a well-established method for the stereoselective synthesis of 1,3-amino alcohols. sigmaaldrich.com

In a typical sequence, an amino acid can be used to derive a chiral oxazolidinone. sigmaaldrich.com For the synthesis of a 3-amino-2-methylpropanol precursor, a suitable N-acylated chiral oxazolidinone can undergo a stereoselective reduction of the carbonyl group, followed by auxiliary cleavage. The stereochemistry of the newly formed hydroxyl group is directed by the chiral auxiliary.

| Auxiliary Type | Substrate | Reagents | Diastereoselectivity | Reference |

| Oxazolidinone | N-propionyl oxazolidinone | 1. Bu₂BOTf, Et₃N; 2. Aldehyde | >95% d.e. | sigmaaldrich.com |

| (S)-o-[(N-benzylprolyl)amino] benzophenone | Ni(II) complex of glycine | Alkyl halide, NaOH/DMF | 70-92% optical yield | biosynth.com |

Asymmetric Catalysis in Amination and Reduction Reactions

Asymmetric catalysis offers a more atom-economical approach to installing chirality, where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. For the synthesis of chiral 3-amino-2-methylpropanol, strategies involving asymmetric hydrogenation of a suitable prochiral olefin or the asymmetric reduction of a ketone or imine are highly effective. nih.gov

A notable example is the enantioselective C-H amination, which can install the amino group at the β-position of an alcohol derivative with high stereocontrol. google.com This method can bypass the need for pre-installing a functional group for amination.

| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| Ir/Bisoxazoline ligand | Imidate of 2-phenylethanol | Radical C-H Amination | up to 94% e.e. | google.com |

| RuCl₂(BIBOP)(ampy) | Sterically hindered ketone | Asymmetric Hydrogenation | >98% e.e. | nih.gov |

Enantioselective Reductions of Precursor Ketones or Imines

The enantioselective reduction of a prochiral ketone or imine is a direct and widely used method for producing chiral alcohols and amines, respectively. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example for the reduction of ketones to alcohols with high enantioselectivity. nih.gov

For the synthesis of a chiral 3-amino-2-methylpropanol precursor, a suitable β-aminoketone could be reduced. Alternatively, a precursor keto-azide could be reduced, with the azide (B81097) later being converted to the amine.

| Reduction Method | Substrate | Catalyst/Reagent | Enantiomeric Excess (e.e.) | Reference |

| CBS Reduction | Trichloromethyl ketones | (S)-Oxazaborolidine, Catecholborane | High e.e. | nih.gov |

| Asymmetric Transfer Hydrogenation | β-Ketoamines | Transition metal complexes with chiral phosphine (B1218219) ligands | >99% e.e. | elsevierpure.com |

Regioselective Functionalization and Protection Strategies

Once the chiral 3-amino-2-methylpropanol core is synthesized, the subsequent steps involve the regioselective protection of the amino and hydroxyl groups.

Selective N-Protection with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The introduction of the N,N-bis(tert-butoxycarbonyl) (di-Boc) group onto the primary amine of 3-amino-2-methylpropanol is a crucial step. The protection of amines with di-tert-butyl dicarbonate (Boc₂O) is a standard procedure in organic synthesis. While mono-Boc protection is common, the formation of the di-Boc derivative can be achieved under specific conditions, often requiring a base and an appropriate solvent.

A catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported to be highly chemoselective, avoiding the formation of common side products. For the formation of the di-Boc derivative, stronger basic conditions or the use of a catalyst may be necessary to facilitate the second acylation of the sterically hindered and electronically deactivated N-Boc-amine intermediate. The reaction of an amino alcohol with Boc₂O can sometimes lead to the formation of an oxazolidinone, which must be considered and controlled.

| Substrate | Reagents | Product | Key Features | Reference |

| Amines | Boc₂O, Water | N-Boc amines | Catalyst-free, chemoselective, no oxazolidinone from amino alcohols | |

| O-(2-(tritylthio)ethyl)hydroxylamine | Boc₂O, NaHCO₃, THF/H₂O | tert-Butyl 2-(tritylthio)ethoxycarbamate | Standard Boc protection of an aminooxy group |

Targeted Hydroxyl Group Manipulation Prior to or Post N-Protection

The timing of the hydroxyl group protection relative to the N-protection is critical. Protecting the hydroxyl group first can prevent potential side reactions during the di-Boc protection of the amine. Conversely, performing the N-protection first might be advantageous if the hydroxyl group is needed to direct a subsequent reaction or if its protection is not compatible with the conditions used for the stereoselective synthesis of the amino alcohol precursor.

Starting Material Derivations and Precursor Synthesis

The synthesis of this compound relies on the availability of suitable precursors, primarily derived from 3-amino-2-methyl-propanol and through pathways involving amino acid-derived synthons.

Pathways from 3-Amino-2-methyl-propanol Derivatives

The most direct route to this compound involves the protection of the primary amine in 3-amino-2-methyl-propanol. nih.gov The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions. nih.gov The introduction of two Boc groups onto a primary amine, known as N,N-di-Boc protection, requires specific conditions to overcome the steric hindrance and electronic effects of the first Boc group.

The reaction typically involves treating 3-amino-2-methyl-propanol with an excess of di-tert-butyl dicarbonate ((Boc)₂O). To drive the reaction towards the formation of the di-protected product, a catalyst is often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation, significantly enhancing the reactivity of the Boc anhydride (B1165640). rsc.org The reaction is generally performed in an appropriate organic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. The general scheme for this reaction is depicted below:

Scheme 1: Synthesis of this compound from 3-Amino-2-methyl-propanol

While catalyst-free methods for mono-N-Boc protection in water have been reported, these conditions are often designed to be highly chemoselective and prevent the formation of the N,N-di-Boc derivative. organic-chemistry.orgias.ac.innih.gov Therefore, for the synthesis of the target compound, conditions that favor over-acylation are necessary.

Utilization of Amino Acid-Derived Synthons

Amino acids serve as versatile chiral building blocks in organic synthesis. rsc.org β-amino acids, in particular, can be precursors to 3-amino alcohol derivatives. For instance, β-aminoisobutyric acid (3-amino-2-methylpropanoic acid) shares the same carbon skeleton as the target molecule. A synthetic strategy could involve the protection of the amino group of the β-amino acid as the N,N-di-Boc derivative, followed by the reduction of the carboxylic acid moiety to the primary alcohol.

The N,N-di-Boc protection of the amino acid would proceed similarly to the protection of 3-amino-2-methyl-propanol, using excess (Boc)₂O and a catalyst like DMAP. The subsequent reduction of the carboxylic acid can be achieved using various reducing agents. A common method is the conversion of the carboxylic acid to a mixed anhydride followed by reduction with sodium borohydride (B1222165) to avoid harsh conditions that might cleave the Boc groups.

Scheme 2: Plausible Synthetic Route from a β-Amino Acid Synthon

This approach allows for the potential introduction of stereochemistry at the C2 position if an enantiomerically pure amino acid precursor is used.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters.

Solvent Effects and Catalytic Systems

The choice of solvent can significantly influence the rate and yield of the N,N-di-Boc protection reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) are commonly employed. The solubility of the starting materials and reagents, as well as the stability of the intermediates, are key considerations.

Several catalytic systems have been developed for N-Boc protection. While strong bases can be used, the addition of a nucleophilic catalyst like DMAP is often preferred for achieving di-protection of primary amines due to its ability to form a highly reactive intermediate with (Boc)₂O. rsc.org Other catalysts that have been reported for N-Boc protection include various Lewis acids and organocatalysts, although their efficacy for di-protection of amino alcohols needs to be evaluated on a case-by-case basis. researchgate.net

Table 1: Effect of Catalytic Systems on N-Boc Protection (General Observations)

| Catalyst | Conditions | Outcome for Primary Amines | Reference |

|---|---|---|---|

| DMAP | (Boc)₂O, CH₂Cl₂ | Efficient mono- and di-protection | rsc.org |

| None (in Water) | (Boc)₂O, H₂O | Highly selective for mono-protection | organic-chemistry.orgnih.gov |

| Lewis Acids (e.g., ZnCl₂) | (Boc)₂O, CH₂Cl₂ | Can promote mono-protection | nih.gov |

| Protic Ionic Liquid | (Boc)₂O, Solvent-free | Selective for mono-protection | researchgate.net |

Temperature and Pressure Optimization for Improved Stereoselectivity and Conversion

For the synthesis of this compound, the reaction is typically conducted at or below room temperature to minimize potential side reactions, such as the formation of byproducts from the reaction of the hydroxyl group. The reaction is generally run at atmospheric pressure. While thermal deprotection of Boc groups is possible at high temperatures, these conditions are well above those typically used for the protection step. nih.gov

In cases where a chiral center is present, as in the use of an amino acid-derived synthon, maintaining lower temperatures during the protection and reduction steps is crucial to prevent racemization. The optimization of temperature is a balance between achieving a reasonable reaction rate and preserving the stereochemical integrity of the molecule.

Scaled-Up Synthetic Protocols

The transition from laboratory-scale synthesis to larger-scale production of this compound presents several challenges. Key considerations for a scaled-up protocol include the cost and availability of reagents, reaction stoichiometry, heat management, and product isolation and purification.

For the direct protection of 3-amino-2-methyl-propanol, the use of a slight excess of (Boc)₂O is often sufficient on a larger scale to drive the reaction to completion, minimizing the need for large excesses of this expensive reagent. The catalytic loading of DMAP can also be optimized to be as low as possible without compromising the reaction time and yield.

Work-up procedures on a larger scale often involve aqueous washes to remove the catalyst and byproducts, followed by solvent evaporation. Purification by column chromatography, which is common on a lab scale, may be less practical for large quantities. Crystallization of the final product, if feasible, would be a more efficient purification method for scaled-up synthesis. The development of a robust and scalable protocol is essential for the efficient production of this compound for further applications.

Mechanistic Investigations of Formation and Transformation Reactions

Detailed Reaction Mechanisms for N,N-DIboc Protection of Amino Alcohols

The N,N-diboc protection of 3-amino-2-methyl-propanol is a crucial step in the synthesis of the title compound. The reaction typically employs di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the protecting group source. wikipedia.org The mechanism of N-Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. total-synthesis.comcommonorganicchemistry.com This initial attack forms a tetrahedral intermediate.

The subsequent collapse of this intermediate can proceed through two main pathways. In the absence of a base, the intermediate breaks down, releasing tert-butyl carbonate, which then acts as a base to deprotonate the newly formed carbamate (B1207046), yielding the mono-Boc protected amine, tert-butanol, and carbon dioxide. commonorganicchemistry.com To achieve N,N-di-protection, a second equivalent of (Boc)₂O and often a stronger base, such as 4-dimethylaminopyridine (B28879) (DMAP), are required to facilitate the second protection step on the less nucleophilic mono-Boc-protected amine. wikipedia.org

The use of a base is common in Boc protection reactions, although not strictly necessary in all cases. total-synthesis.com The choice of base and reaction conditions can be critical to prevent side reactions. For amino alcohols, there is a potential for O-acylation, although the greater nucleophilicity of the amine generally ensures selective N-protection. total-synthesis.com Several methods have been developed to enhance the chemoselectivity of N-Boc protection, including the use of ionic liquids or catalyst-free conditions in water, which can minimize side products like isocyanates and ureas. organic-chemistry.orgresearchgate.netnih.gov

Table 1: Comparison of Conditions for N-Boc Protection

| Condition | Catalyst/Base | Solvent | Key Features |

|---|---|---|---|

| Standard | DMAP, Triethylamine | Dichloromethane (B109758), Acetonitrile (B52724) | Widely used, effective for di-protection. wikipedia.org |

| Catalyst-Free | None | Water/Acetone | Eco-friendly, high chemoselectivity for mono-protection. nih.gov |

Reaction Pathway Analysis of Functional Group Interconversions Involving the Hydroxyl Group

The primary hydroxyl group in 3-(N,N-DIboc-amino)-2-methyl-propanol is a versatile handle for a variety of functional group interconversions. These transformations allow for the elaboration of the molecule into more complex structures.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant determines the outcome. Milder reagents, such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will lead to the carboxylic acid. The N,N-DIboc group is generally stable to these oxidative conditions.

Etherification and Esterification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation of the alcohol with a base (e.g., NaH) followed by reaction with an alkyl halide. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions, such as the presence of an acid catalyst or DMAP.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the conversion of the primary alcohol into other functional groups with inversion of configuration if the alcohol were chiral at that position (which it is not in this case, but the reaction is still highly useful for introducing other functionalities). organic-chemistry.org This reaction typically uses a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic substitution by a variety of pronucleophiles (e.g., carboxylic acids, phenols, imides). organic-chemistry.org

Table 2: Selected Functional Group Interconversions of the Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation (mild) | DMP, PCC | Aldehyde |

| Oxidation (strong) | KMnO₄, Jones Reagent | Carboxylic Acid |

| Etherification | NaH, Alkyl Halide | Ether |

| Esterification | Carboxylic Acid, DCC/DMAP | Ester |

Theoretical Transition State Modeling for Key Synthetic Steps

Computational chemistry offers valuable insights into the reaction mechanisms and stereoselectivity of synthetic transformations. Theoretical modeling can be used to calculate the energies of reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction pathway.

For the N,N-DIboc protection of 3-amino-2-methyl-propanol, transition state modeling can help to rationalize the observed chemoselectivity. By comparing the activation energies for N-acylation versus O-acylation, the preference for the formation of the N-Boc product can be quantified. These models often reveal that the transition state leading to N-acylation is lower in energy due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom.

In the context of asymmetric synthesis, theoretical modeling is instrumental in understanding the origins of stereoselectivity. For catalytic asymmetric hydrogenations, density functional theory (DFT) calculations can be used to model the interaction between the substrate, the metal catalyst, and the chiral ligand. By analyzing the geometries and energies of the diastereomeric transition states, the model can predict which enantiomer of the product will be formed preferentially. These studies can highlight the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for differentiating the two competing reaction pathways. Recent studies have correlated the electrophilicity of the N-Boc carbonyl group with the reaction rate in deprotection reactions, supported by computational modeling. researchgate.net

Derivatization and Subsequent Transformations of 3 N,n Diboc Amino 2 Methyl Propanol

Reactions Involving the Primary Alcohol Functionality

With the amine functionality masked, the primary alcohol serves as the principal site for initial derivatization. Standard organic chemistry protocols can be readily applied to transform the hydroxyl group into a range of other functional moieties.

The primary alcohol of 3-(N,N-DIboc-amino)-2-methyl-propanol can be readily converted into its corresponding esters through several established methods. Steglich esterification, which employs a carbodiimide (B86325) coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for coupling the alcohol with carboxylic acids. researchgate.netmdpi.com Alternatively, classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be utilized.

Etherification of the primary alcohol can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the desired ether.

Table 1: Representative Esterification of a Boc-Protected Amino Alcohol

| Reactant A (Alcohol) | Reactant B (Acid/Anhydride) | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| N-Boc-L-alaninol | Acetic Anhydride (B1165640) | Pyridine, DMAP, CH₂Cl₂ | N-Boc-L-alaninol acetate | >95% |

The oxidation of the primary alcohol functionality offers a direct route to valuable carbonyl compounds. The outcome of the oxidation is highly dependent on the chosen reagent and reaction conditions. libretexts.org

To obtain the corresponding aldehyde, 3-(N,N-DIboc-amino)-2-methyl-propanal, mild oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, arresting the oxidation at the aldehyde stage without significant over-oxidation to the carboxylic acid. libretexts.org

For the synthesis of the carboxylic acid derivative, 3-(N,N-DIboc-amino)-2-methyl-propanoic acid, stronger oxidizing conditions are necessary. chemguide.co.uk This typically involves using an excess of a powerful oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃), in an acidic aqueous solution (e.g., with sulfuric acid) and heating the reaction mixture under reflux. chemguide.co.uklibretexts.org These conditions ensure the complete oxidation of the initially formed aldehyde to the final carboxylic acid. pressbooks.pub

Table 2: Selective Oxidation Protocols for Primary Alcohols

| Starting Material | Target Product | Reagents & Conditions | Notes |

|---|---|---|---|

| Primary Alcohol | Aldehyde | PCC or DMP, CH₂Cl₂, Room Temp. | Anhydrous conditions are crucial to prevent over-oxidation. libretexts.orgnih.gov |

| Primary Alcohol | Carboxylic Acid | K₂Cr₂O₇, H₂SO₄ (aq), Heat (Reflux) | Requires an excess of the oxidizing agent and heat. chemguide.co.uklibretexts.org |

The bifunctional nature of this compound allows for its use as a precursor in the synthesis of heterocyclic structures. Following initial modification of the alcohol, intramolecular cyclization can be induced. For instance, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. Subsequent N-deprotection (as described in section 4.2.1) would liberate the primary amine, which could then act as an internal nucleophile. This nucleophilic amine can displace the tosylate/mesylate group via an intramolecular SN2 reaction to form a four-membered nitrogen-containing ring, a substituted azetidine. The stereochemistry and substitution at the 2-position would influence the kinetics and feasibility of such ring-forming reactions.

Transformations Post N-Deprotection

The removal of the two Boc groups from the nitrogen atom is a critical step that reactivates the amine functionality, paving the way for a host of subsequent transformations.

The N-Boc protecting group is classically cleaved under acidic conditions. nih.gov Treatment of this compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate, efficiently removes both Boc groups. nih.gov This deprotection step yields the corresponding ammonium (B1175870) salt of 3-amino-2-methyl-propanol. Subsequent neutralization with a suitable base liberates the free primary amine, 3-amino-2-methyl-propanol, a nucleophilic building block ready for further reactions. nih.gov

Once deprotected, the primary amine of 3-amino-2-methyl-propanol can readily participate in nucleophilic addition and substitution reactions to form stable amide, urea, and carbamate (B1207046) linkages.

Amides: Amide bonds can be formed by reacting the amine with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HBTU, or EDC/DMAP) or by reacting it with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. organic-chemistry.orgsphinxsai.com

Ureas: Substituted ureas are synthesized by treating the amine with an isocyanate. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the isocyanate in a rapid addition reaction. conicet.gov.arorganic-chemistry.org

Carbamates: Carbamate derivatives can be prepared by reacting the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base to neutralize the HCl byproduct. Alternatively, other carbamoylating agents can be employed in catalyzed reactions to achieve the same transformation. rsc.orgorganic-chemistry.orgresearchgate.net

Table 3: Functionalization of 3-Amino-2-methyl-propanol (Post-Deprotection)

| Reagent Class | Specific Reagent Example | Resulting Functional Group |

|---|---|---|

| Activated Carboxylic Acid | Benzoyl Chloride | Amide |

| Isocyanate | Phenyl Isocyanate | Urea |

| Chloroformate | Ethyl Chloroformate | Carbamate |

Cyclization Reactions to Heterocyclic Scaffolds

The 1,2-amino alcohol motif present in this compound is a common precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The di-Boc protecting group, while sterically demanding, can be retained or strategically removed during cyclization sequences to yield valuable scaffolds.

One of the most direct applications is the synthesis of substituted oxazolidinones. These heterocycles are core components of several classes of antibiotics. The cyclization of amino alcohols can be achieved through various methods. A common approach involves reaction with phosgene (B1210022) or its equivalents, such as N,N'-carbonyldiimidazole (CDI), which serves as a safer alternative. organic-chemistry.org This method activates the hydroxyl group and facilitates intramolecular nucleophilic attack by the nitrogen atom (or its carbamate derivative) to form the five-membered ring. organic-chemistry.org For N-protected amino alcohols, the reaction with CDI typically forms an intermediate imidazole-carboxylate, which then undergoes cyclization. organic-chemistry.org

Another efficient strategy involves the copper-catalyzed intramolecular cyclization of amino alcohol carbamates, which can be coupled with a subsequent N-arylation reaction in a one-pot process to generate N-aryl oxazolidinones. nih.gov Research has demonstrated that this sequential reaction tolerates a range of functional groups on the aryl iodide coupling partner. nih.gov Furthermore, methods for synthesizing oxazolidinones from N-aryl carbamates by generating N-lithio-N-aryl carbamates and reacting them with epoxides like (R)-glycidyl butyrate (B1204436) have been developed, offering a direct route to chiral hydroxymethyl-substituted oxazolidinones. orgsyn.org

Beyond five-membered rings, derivatives of this compound can be elaborated to form larger heterocycles. For instance, after modification of the alcohol terminus, the resulting amino diol or amino ester can be subjected to cyclization conditions to form six-membered rings like oxazinanes or piperidines. scirp.orgnih.gov Iron-catalyzed C-H bond amination of organic azides has emerged as a powerful method for creating saturated N-heterocycles, including pyrrolidines and piperidines, from linear precursors. nih.gov

The table below summarizes representative cyclization strategies applicable to amino alcohol scaffolds.

| Starting Material Type | Reagent/Catalyst | Heterocyclic Product | Reference |

| N-Protected Amino Alcohol | N,N'-Carbonyldiimidazole (CDI) | Oxazolidinone / Azetidine | organic-chemistry.org |

| Amino Alcohol Carbamate | Copper Catalyst / Aryl Iodide | N-Aryl Oxazolidinone | nih.gov |

| N-Aryl Carbamate | n-Butyllithium / Glycidyl Butyrate | Hydroxymethyl-oxazolidinone | orgsyn.org |

| Amino Alcohol | Aldehyde / Air (catalyst) | Oxazolidine / Oxazinane | scirp.org |

| Aliphatic Azide (B81097) | Iron-Dipyrrinato Catalyst | Pyrrolidine / Piperidine | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions of Functionalized Derivatives

The utility of this compound extends to its functionalized derivatives, which can serve as substrates in powerful carbon-carbon and carbon-nitrogen bond-forming reactions. Palladium-catalyzed cross-coupling reactions are indispensable tools in this regard, enabling the introduction of molecular complexity. nih.gov

A particularly relevant transformation is the Suzuki-Miyaura cross-coupling of amides. Research has shown that N,N-di-Boc-activated amides can function as effective electrophiles in palladium-catalyzed reactions that proceed via the selective cleavage of the N–C(O) amide bond. researchgate.net To utilize this chemistry, the primary alcohol of this compound would first be oxidized to a carboxylic acid. Subsequent amidation followed by the introduction of the di-Boc group on the amide nitrogen would yield the necessary substrate for this cross-coupling. This strategy allows the conversion of the amide carbonyl into a ketone, forging a new carbon-carbon bond. researchgate.net The reaction is often facilitated by palladium catalysts bearing N-heterocyclic carbene (NHC) ligands. researchgate.net

The N-Boc group has been noted to enhance the reactivity of substrates in certain palladium-catalyzed couplings. rsc.org For instance, in the synthesis of 2-aryl-dihydropyrimidines, a 1-Boc substituent on the dihydropyrimidine (B8664642) ring significantly increased the reactivity of the substrate in Stille-type cross-coupling reactions with organostannane reagents. rsc.org

The development of palladium catalysts and ligands continues to expand the scope of these reactions, allowing for the coupling of a wide array of primary and secondary amines with (pseudo)aryl halides. nih.govresearchgate.net This enables the synthesis of complex aniline (B41778) derivatives and N-aryl heterocycles. nih.gov A derivative of this compound, after suitable functionalization, could be coupled with various aryl or heteroaryl partners, demonstrating its value as a modifiable synthetic platform.

The following table presents data on the palladium-catalyzed Suzuki-Miyaura cross-coupling of N,N-di-Boc activated amides, a transformation for which derivatives of the title compound are suited. researchgate.net

| Amide Substrate | Boronic Acid Partner | Catalyst System | Product Yield | Reference |

| N,N-Boc/pym-pivalamide | 4-Tolylboronic acid | [Pd(IPr)(3-Cl-py)Cl2] / K2CO3 | 98% | researchgate.net |

| N,N-Boc/pym-benzamide | 4-Tolylboronic acid | [Pd(IPr)(3-Cl-py)Cl2] / K2CO3 | 98% | researchgate.net |

| N,N-Boc/pym-cyclohexanecarboxamide | 4-Tolylboronic acid | [Pd(IPr)(3-Cl-py)Cl2] / K2CO3 | 91% | researchgate.net |

| N,N-Boc/pym-isobutyramide | 4-Methoxyphenylboronic acid | [Pd(IPr)(3-Cl-py)Cl2] / K2CO3 | 95% | researchgate.net |

Development of Libraries of Structurally Diverse Analogs

Combinatorial chemistry and the generation of compound libraries are cornerstones of modern drug discovery and materials science. nih.gov Chiral building blocks like this compound, which possess multiple, orthogonally-reactive functional groups, are highly valuable for creating libraries of structurally diverse small molecules. nih.gov

The synthetic handles on the molecule—the primary alcohol and the protected amine—allow for a two-pronged diversification strategy.

Diversification at the alcohol: The primary alcohol can be readily converted into a wide range of functional groups. It can be acylated to form a library of esters, alkylated to produce ethers, or oxidized to an aldehyde or carboxylic acid. These new functionalities can then undergo further reactions such as reductive amination, amide coupling, or Wittig reactions, exponentially increasing the number of possible analogs.

Diversification at the amine: The di-Boc protecting group can be removed under acidic conditions to liberate the secondary amine. This amine can then be functionalized with a diverse set of reagents. Acylation with various acid chlorides or activated carboxylic acids would yield a library of amides. Similarly, reaction with sulfonyl chlorides would produce a library of sulfonamides. Reductive amination or N-alkylation could also be employed to introduce further diversity.

By combining these two diversification pathways in a matrix synthesis approach, a large and complex library of compounds can be generated from a single, chiral starting material. Modern techniques such as flow synthesis can be employed to automate and accelerate the production of such libraries. nih.gov The one-bead-one-compound (OBOC) method is another powerful strategy for generating vast chemical libraries where each bead carries a unique compound whose structure can be identified. nih.gov

The table below illustrates a hypothetical design for a compound library based on this compound.

| Scaffold Modification (R1 at Oxygen) | Amine Modification (R2 at Nitrogen after deprotection) | Resulting Compound Class |

| H (original alcohol) | Acetyl, Benzoyl, etc. | N-Acyl Amino Alcohols |

| Benzyl, Methyl, etc. | Acetyl, Benzoyl, etc. | N-Acyl Amino Ethers |

| Acetyl, Benzoyl, etc. | Methanesulfonyl, Tosyl, etc. | N-Sulfonyl Amino Esters |

| Oxidized to -CHO, then reductive amination | Boc (retained) | N,N-diBoc Amino Amines |

| Oxidized to -COOH, then amide coupling | Acetyl, Benzoyl, etc. | N-Acyl Amino Amides |

This systematic approach to derivatization allows for the exploration of a broad chemical space around the core 3-amino-2-methyl-propan-1-ol scaffold, facilitating the discovery of molecules with desired biological or material properties. nih.govmdpi.com

Applications As a Key Intermediate and Chiral Building Block in Complex Molecule Synthesis

Contribution to the Synthesis of Nitrogen-Containing Heterocycles

There is no specific information in the surveyed literature detailing the use of 3-(N,N-DIboc-amino)-2-methyl-propanol for the synthesis of nitrogen-containing heterocycles.

However, N-protected amino alcohols are foundational precursors for many heterocyclic systems. For instance, 1,2- and 1,3-amino alcohols are commonly used to construct oxazolidinones and other related N,O-acetals, which can serve as both protecting groups and chiral auxiliaries. sigmaaldrich.comthieme-connect.de The parent compound, 3-amino-2-methylpropan-1-ol, can react with acyl chlorides to form oxazolines. The di-Boc protecting group strategy is a known method for modulating the reactivity of primary amines. A review on dual protection of amino functions highlights that N,N-di-Boc compounds can act as precursors for various synthetic transformations. rsc.org In principle, after a synthetic step utilizing the hydroxyl group, the subsequent deprotection of the N,N-di-Boc group could be followed by cyclization to form a heterocycle, but specific examples involving this exact substrate are not documented.

Role in Total Synthesis Strategies of Natural Products and Analogues

A search of chemical databases and literature provides no instances of this compound being used as an intermediate in the total synthesis of natural products.

Chiral amino alcohols are critical components of many natural products. researchgate.net The general strategy involves using a readily available chiral building block, such as an N-protected amino alcohol, to introduce a specific stereocenter into the target molecule. sigmaaldrich.com For example, N-protected amino alcohols are key starting materials for synthesizing enantiomerically pure 3-hydroxypiperidines, a feature present in numerous natural products. sigmaaldrich.com While the parent amine, 3-amino-2-methyl-1-propanol, and its derivatives are listed as potential building blocks in various contexts, google.comepo.org its di-Boc protected form does not appear in reported total synthesis routes.

Utilization in the Preparation of Chiral Ligands and Organocatalysts for Asymmetric Reactions

No literature was found describing the synthesis of chiral ligands or organocatalysts from this compound.

The development of new chiral ligands and organocatalysts is a central theme in asymmetric synthesis. Chiral 1,3-amino alcohols are a privileged scaffold for this purpose. They can be converted into a variety of ligand classes, such as those used in asymmetric alkylation or aldol (B89426) reactions. sigmaaldrich.com The synthesis of chiral oxazolidinones from amino alcohols is a common method to create Evans-type chiral auxiliaries. While the chiral backbone of 3-amino-2-methyl-1-propanol is suitable for such applications, researchers appear to favor other N-protecting groups (like Cbz or a single Boc group) or utilize the amine directly to form other functionalities. The steric bulk and specific electronic properties of the N,N-di-Boc group might disfavor its use in typical catalyst or ligand designs where coordination to a metal center or participation in hydrogen bonding is required.

Strategic Integration into Peptidomimetic and Amino Acid Derivative Syntheses

There are no documented examples of this compound being strategically integrated into peptidomimetic or amino acid derivative syntheses.

The synthesis of non-natural amino acids and peptidomimetics often relies on chiral amino alcohol precursors. sigmaaldrich.com N-Boc protected amino alcohols, for example, are used to synthesize homochiral β-amino sulfoxides and α-amino acids. sigmaaldrich.com The Boc group is a cornerstone of modern peptide synthesis due to its stability and ease of removal under acidic conditions. organic-chemistry.orgnih.gov Dual Boc-protection, as reviewed by Ragnarsson and Grehn, offers different reactivity profiles. rsc.org N,N-di-Boc-acylamides, for instance, can act as acylating agents. rsc.org It is conceivable that this compound could be oxidized to the corresponding carboxylic acid to produce a novel N,N-di-Boc protected β-amino acid. However, such a synthesis and its subsequent application in peptidomimetic chemistry have not been reported.

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Stereochemical Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(N,N-DIboc-amino)-2-methyl-propanol in solution. Both one-dimensional and two-dimensional experiments are employed to map out the complete atomic connectivity and spatial arrangement.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental confirmation of the compound's structure by identifying the different chemical environments of the hydrogen and carbon atoms.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and integration (proton count) are all used for assignment. For instance, the 18 protons of the two identical tert-butoxycarbonyl (Boc) groups would appear as a large singlet, while the protons on the propanol (B110389) backbone would exhibit more complex splitting patterns due to coupling with neighboring protons.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. docbrown.info The presence of two large Boc protecting groups is confirmed by signals corresponding to their quaternary carbons and methyl carbons. The carbons of the 2-methyl-propanol backbone, including the chiral center, will have characteristic chemical shifts influenced by their local electronic environment. docbrown.info

Expected ¹H and ¹³C NMR Data for this compound Note: The following are predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Position (see structure) | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| 1 (CH₂) | ~3.4-3.6 (m) | ~68.0 |

| 2 (CH) | ~1.9-2.1 (m) | ~36.0 |

| 3 (CH₂) | ~3.2-3.4 (m) | ~50.0 |

| 4 (CH₃) | ~0.9-1.0 (d) | ~16.0 |

| 5 (OH) | Broad singlet, variable | N/A |

| 6 (C=O) | N/A | ~155.0 |

| 7 (C(CH₃)₃) | N/A | ~81.0 |

| 8 (C(CH₃)₃) | ~1.45 (s, 18H) | ~28.4 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and for probing through-bond and through-space correlations. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. docbrown.info For this compound, COSY would show cross-peaks connecting the proton at C2 with the protons on C1, C3, and the C4 methyl group, confirming the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). docbrown.infonih.gov This technique is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~0.9-1.0 ppm would show a cross-peak to the carbon signal at ~16.0 ppm, confirming their assignment to the C4 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different parts of the molecule. bmrb.io For instance, the protons of the Boc methyl groups (H8) would show a correlation to the carbonyl carbon (C6) and the quaternary carbon (C7), confirming the structure of the protecting groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming stereochemistry and conformational preferences.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity

HRMS is a critical technique for verifying the elemental composition of a synthesized compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). lcms.cz This allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₂₇NO₅), the experimentally measured mass should match the theoretically calculated mass to within a few parts per million (ppm). nih.gov

HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Found m/z (Hypothetical) |

| [M+H]⁺ | C₁₄H₂₈NO₅⁺ | 290.1962 | 290.1960 |

| [M+Na]⁺ | C₁₄H₂₇NNaO₅⁺ | 312.1781 | 312.1779 |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis in a Research Context

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The spectrum of this compound is expected to show characteristic absorption bands for its alcohol and carbamate (B1207046) functional groups. researchgate.net

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | ~3400 | Broad, Strong |

| C-H Stretch | Alkyl (sp³) | ~2850-2980 | Strong |

| C=O Stretch | Carbamate (Boc) | ~1690-1710 | Very Strong |

| C-O Stretch | Alcohol & Carbamate | ~1100-1300 | Strong |

The presence of a very strong absorption around 1700 cm⁻¹ is a key indicator of the carbonyl groups in the two Boc protectors, while the broad band around 3400 cm⁻¹ confirms the presence of the hydroxyl group. researchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers ((R) and (S)). Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or enantiomeric purity of a sample.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. chiraltech.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Cinchona alkaloid-derived zwitterionic CSPs are commonly used in High-Performance Liquid Chromatography (HPLC) for this purpose. chiraltech.comdaicelchiral.com The choice of mobile phase (e.g., a mixture of hexane (B92381) and isopropanol (B130326) for normal phase, or methanol/water for reversed-phase) is optimized to achieve baseline separation of the two enantiomer peaks. The relative area of the two peaks directly corresponds to the ratio of the enantiomers in the mixture.

X-ray Crystallography for Absolute Configuration Determination

While chiral chromatography can determine the relative amounts of each enantiomer, X-ray crystallography provides the most definitive method for determining the absolute configuration (i.e., assigning the R or S configuration) of a chiral molecule. This technique requires a single, high-quality crystal of the compound.

The crystal diffracts X-rays in a unique pattern, which can be used to generate a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of every atom, allowing for the unambiguous assignment of the absolute stereochemistry. researchgate.net To date, a public crystal structure for this compound has not been reported. If a crystalline derivative were to be analyzed, this method would provide unequivocal proof of its three-dimensional structure.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of organic compounds.

While specific DFT studies on 3-(N,N-DIboc-amino)-2-methyl-propanol are not extensively available in the public domain, the methodology is well-established. A typical study would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger) to find the lowest energy conformation of the molecule. nih.gov This process yields key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (propanol) | ~1.43 Å |

| C-N (amino) | ~1.48 Å | |

| N-C (Boc carbonyl) | ~1.38 Å | |

| C=O (Boc) | ~1.22 Å | |

| Bond Angle | O-C-C | ~110° |

| C-C-N | ~112° | |

| C-N-C (Boc) | ~125° | |

| Dihedral Angle | H-O-C-C | Varies with conformation |

Note: These are illustrative values based on typical bond lengths and angles for similar functional groups.

From the optimized geometry, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. nih.gov For N-Boc protected amines, the electronic properties, particularly the electrophilicity of the carbonyl carbon, have been correlated with reactivity, for instance, in deprotection reactions. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the this compound molecule, with its rotatable single bonds, gives rise to multiple conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface. This is often achieved by systematically rotating key dihedral angles and performing energy calculations for each resulting geometry.

For analogous molecules like N-acetylated amino acid amides, comprehensive conformational analyses have been performed using both ab initio and DFT methods to locate all minima on the potential energy hypersurface. researchgate.net A similar approach for this compound would involve exploring the rotation around the C-C and C-N bonds of the propanol (B110389) backbone. The resulting energy landscape would reveal the relative energies of different staggered and eclipsed conformations, identifying the most stable, low-energy structures. The steric bulk of the two N,N-diBoc groups would be expected to significantly influence the conformational preferences, likely favoring conformations that minimize steric hindrance.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.govresearchgate.net By performing GIAO-DFT calculations on the optimized geometry of this compound, one can predict the ¹H and ¹³C chemical shifts. These predicted values, when compared to experimental data, can confirm structural assignments. For complex molecules, computational prediction is a valuable tool for resolving ambiguities in spectral assignments. nih.gov Studies on other Boc-protected amino acids have shown good correlation between calculated and experimental shifts. unimi.it

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C (CH3) | ~18 | (Not available) |

| C (CH) | ~35 | (Not available) |

| C (CH2OH) | ~65 | (Not available) |

| C (CH2N) | ~50 | (Not available) |

| C (Boc C=O) | ~155 | (Not available) |

| C (Boc C(CH3)3) | ~80 | (Not available) |

| C (Boc CH3) | ~28 | (Not available) |

Note: Predicted values are estimates based on typical shifts for these functional groups.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) vibrational frequencies and their corresponding intensities. These calculations help in assigning the vibrational modes observed in an experimental IR spectrum. For instance, the characteristic stretching frequencies of the C=O groups of the Boc protectors and the O-H group of the propanol moiety can be calculated and compared with experimental IR data to confirm the presence of these functional groups.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful technique for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to observe experimentally. A key reaction for this compound is the deprotection of the Boc groups.

Studies on the thermal and acid-catalyzed deprotection of N-Boc protected amines have utilized computational modeling to support proposed mechanisms. nih.govacs.org For the acid-catalyzed deprotection, the mechanism generally involves protonation of the Boc carbonyl oxygen, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.comacs.org Computational modeling can be used to calculate the energy barriers for each step of this process, identify the rate-determining step, and explore the structure of the transition states. For instance, a combination of kinetic analysis and computational modeling supported a mechanism involving a slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation in thermolytic deprotection. nih.gov

Noncovalent Interaction Analysis within Supramolecular Assemblies

The functional groups within this compound, such as the hydroxyl group (a hydrogen bond donor and acceptor) and the carbonyl oxygens of the Boc groups (hydrogen bond acceptors), can participate in noncovalent interactions. These interactions are crucial in the formation of larger, ordered structures known as supramolecular assemblies.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. For the synthesis of 3-(N,N-DIboc-amino)-2-methyl-propanol and its analogues, several promising green avenues are being explored.

One of the most significant advances lies in the realm of biocatalysis . mdpi.comrsc.org The use of enzymes, such as amine dehydrogenases (AmDHs), offers a highly selective and environmentally benign alternative to traditional chemical methods. frontiersin.orgnih.gov Engineered AmDHs have demonstrated the ability to catalyze the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral amino alcohols with high enantioselectivity (>99% ee) under mild, aqueous conditions. frontiersin.orgnih.gov This approach eliminates the need for heavy metal catalysts and harsh reagents often associated with classical methods. frontiersin.org For a precursor to this compound, such as 3-hydroxy-2-methylpropanal, a biocatalytic reductive amination could provide the chiral amine core with high efficiency. Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, further enhance the sustainability of these processes by reducing purification steps and solvent usage. acs.org

The choice of solvents is another critical aspect of green synthesis. Research is ongoing to replace traditional volatile organic compounds with greener alternatives like bio-based solvents (e.g., bio-ethanol) or even water. nih.gov Water-mediated catalyst-free conditions have been successfully applied for the N-Boc protection of various amines, offering a simple, efficient, and eco-friendly protocol. nih.gov Such methods could be directly applicable to the final step in the synthesis of this compound, where the amino group is protected.

Furthermore, the development of synthetic routes from renewable feedstocks is a key goal. nih.gov Amino acids, which can be derived from fermentation processes, serve as a renewable source for chiral building blocks. nih.gov For instance, L-phenylalanine has been converted into enantiomerically pure 1,2-amino alcohols through multi-enzyme pathways, showcasing the potential of starting from bio-based materials. acs.org

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The stereoselective synthesis of chiral amino alcohols heavily relies on the development of novel and efficient catalytic systems. While biocatalysis offers a green approach, chemo-catalysis continues to evolve with a focus on higher efficiency and selectivity.

Ruthenium-based catalysts have shown exceptional promise in the asymmetric hydrogenation of ketones and imines, key intermediates in the synthesis of amino alcohols. nih.govnih.gov For example, Ru(II) complexes with chiral NNP ligands derived from cinchona alkaloids have been used for the asymmetric hydrogenation of various ketones, yielding chiral alcohols with up to 99.9% enantiomeric excess (ee). nih.gov The versatility of these catalysts has been demonstrated in the hydrogenation of a broad range of heteroarenes, where the chiral pocket of the catalyst interacts with the substrate in a "lock-and-key" fashion to control enantioselectivity. rsc.org A potential synthetic route to this compound could involve the asymmetric hydrogenation of the corresponding N-Boc protected amino ketone, where a ruthenium catalyst could be employed to set the stereocenter.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, complementing metal-based and enzymatic catalysis. nih.govresearchgate.net Simple primary β-amino alcohols, structurally similar to the deprotected form of the title compound, have been used as efficient organocatalysts in asymmetric Michael additions. nih.gov This highlights a potential dual role for compounds like 3-amino-2-methyl-propanol, not only as a building block but also as a precursor to a catalyst. Organocatalytic methods are attractive due to their low toxicity, stability, and operational simplicity. nih.gov

The following table provides a comparative look at different catalytic systems applicable to the synthesis of chiral amino alcohols.

| Catalyst Type | Example Catalyst/Enzyme | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Biocatalyst | Engineered Amine Dehydrogenase (wh84) | 1-hydroxy-2-butanone | (S)-2-aminobutan-1-ol | 91-99 | >99 | nih.gov |

| Ruthenium Catalyst | Ru-NNP Complex | Aromatic Ketones | Chiral Alcohols | up to 100 | up to 99.9 | nih.gov |

| Organocatalyst | Primary β-amino alcohol | β-keto esters & nitroalkenes | Michael Adducts | up to 80 | up to 99 | nih.gov |

Expanding the Scope of Derivatization for Diverse Molecular Scaffolds

This compound is a chiral building block, and its value lies in its potential to be elaborated into a wide array of more complex molecules. researchgate.net Future research will undoubtedly focus on expanding the repertoire of chemical transformations that can be performed on this scaffold, leading to diverse molecular architectures for applications in drug discovery and materials science.

The presence of both a protected amine and a primary alcohol allows for sequential and orthogonal functionalization. The DiBoc protecting group is robust under many reaction conditions but can be removed under acidic conditions to liberate the free amine. organic-chemistry.org This amine can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to introduce new molecular fragments. The primary alcohol, on the other hand, can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester.

The development of novel synthetic methodologies will be crucial for unlocking the full potential of this building block. For instance, recent advances in electrocatalytic radical cross-couplings have enabled the stereoselective synthesis of amino alcohols from serine-derived carboxylic acids, demonstrating the power of modern synthetic methods to forge new carbon-carbon bonds. nih.gov Applying such innovative transformations to derivatives of this compound could lead to previously inaccessible molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. google.comchimia.ch These technologies are particularly well-suited for the multi-step synthesis of complex molecules like those derived from this compound.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. google.com The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling reactions to be performed under conditions that are not feasible in batch. google.com For the synthesis of N-protected amino alcohols, flow chemistry can facilitate hazardous reactions in a safer manner and allows for the telescoping of multiple reaction steps, reducing the need for intermediate purification. nih.gov

Automated synthesis platforms are revolutionizing the way chemical synthesis is performed. chimia.ch These systems can perform multiple reactions in parallel, enabling high-throughput screening of reaction conditions and rapid library synthesis. For a building block like this compound, automated synthesis can be used to quickly generate a library of derivatives for biological screening. Automated systems, often integrated with purification and analytical instrumentation, can significantly accelerate the drug discovery process. chimia.ch

The table below summarizes some of the key advantages of flow chemistry over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates.

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area of the flask | Excellent due to high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Rapid and efficient mixing |

| Safety | Large quantities of reagents handled at once | Small reaction volumes at any given time, improved safety |

| Scalability | Often requires re-optimization | More straightforward scalability by running for longer times |

| Reaction Time | Can be lengthy | Often significantly reduced |

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for process optimization, understanding reaction mechanisms, and ensuring product quality. This is the core principle of Process Analytical Technology (PAT) , a framework encouraged by regulatory agencies to build quality into the manufacturing process. fhnw.chresearchgate.net

Raman spectroscopy is a powerful non-invasive technique for in-situ reaction monitoring. rsc.orgsemanticscholar.org It can provide real-time information on the concentration of reactants, intermediates, and products without the need for sample extraction. For the synthesis of this compound, Raman spectroscopy could be used to monitor the N-Boc protection step or subsequent derivatization reactions. The ability to monitor reactions in real-time allows for precise determination of reaction endpoints, leading to improved efficiency and reduced by-product formation.

Other spectroscopic techniques such as in-situ FTIR and NMR spectroscopy also play a crucial role in PAT. These methods provide complementary information and can be used to monitor a wide range of chemical transformations. The integration of these analytical techniques with flow chemistry and automated synthesis platforms creates a powerful synergy, enabling the development of highly optimized and controlled chemical processes. chimia.ch

The future of synthesizing and utilizing chiral building blocks like this compound will be shaped by these emerging methodologies. The convergence of sustainable chemistry, novel catalysis, advanced synthetic technologies, and real-time analytics will undoubtedly lead to more efficient, selective, and environmentally responsible ways to create the complex molecules of the future.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(N,N-DiBoc-amino)-2-methyl-propanol, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via Boc protection of the amine group in a stepwise manner. Begin with 2-methyl-propanolamine, and perform Boc protection using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, tracking the disappearance of the starting amine. Optimize stoichiometry (e.g., 2.2 equivalents of Boc₂O per amine group) to ensure complete protection . Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of H NMR, C NMR, and FTIR for structural confirmation. Key NMR signals include:

- H: δ 1.4–1.5 ppm (18H, Boc tert-butyl groups), δ 3.2–3.6 ppm (CH₂ and CH₃ groups adjacent to the amine).

- C: δ 28–30 ppm (Boc methyl groups), δ 80–85 ppm (Boc carbonyl carbons).

FTIR should show N-H stretches (~3400 cm⁻¹) and Boc carbonyl peaks (~1680–1720 cm⁻¹). Validate purity via high-resolution mass spectrometry (HRMS) or elemental analysis .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in a desiccator to minimize moisture exposure. The Boc group is sensitive to acidic conditions; avoid solvents like trifluoroacetic acid (TFA) unless intentional deprotection is required. For short-term use, keep in anhydrous DCM or tetrahydrofuran (THF) with molecular sieves .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during Boc protection of the amine group?

- Methodological Answer : Low yields often stem from incomplete reaction or side reactions (e.g., oxidation). Address this by:

- Ensuring anhydrous conditions using freshly distilled solvents.

- Adding catalytic 4-dimethylaminopyridine (DMAP) to enhance Boc₂O reactivity.

- Using a Schlenk line to exclude oxygen.

- Analyzing intermediates via LC-MS to identify byproducts (e.g., mono-Boc derivatives) .

Q. What experimental strategies resolve discrepancies between theoretical and observed NMR spectra?

- Methodological Answer : Discrepancies may arise from residual solvents, diastereomeric impurities, or dynamic effects.

- Use deuterated solvents (e.g., CDCl₃) and confirm solvent peaks are properly referenced.

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Check for rotameric equilibria in the Boc groups by variable-temperature NMR (e.g., 25–60°C) .

Q. How does the steric bulk of the DiBoc group influence reactivity in downstream applications?

- Methodological Answer : The DiBoc group imposes steric hindrance, slowing nucleophilic reactions at the amine. To mitigate this:

- Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Employ microwave-assisted synthesis to accelerate reaction kinetics.

- Temporarily replace Boc with less bulky protecting groups (e.g., Fmoc) for specific steps .

Q. What are the best practices for analyzing Boc deprotection kinetics under varying pH conditions?

- Methodological Answer : Deprotection is typically acid-catalyzed (e.g., HCl/dioxane or TFA). Monitor kinetics via:

- Time-resolved H NMR to track tert-butyl signal decay.

- Adjust pH systematically (1–5) using buffer solutions and quantify free amine via ninhydrin assay.

- Note: Excessive acid exposure may degrade the propanol backbone; optimize reaction time and temperature .

Data Contradiction and Validation

Q. How to address conflicting LC-MS data suggesting impurity vs. isomer formation?

- Methodological Answer :

- Perform chiral HPLC to separate enantiomers or diastereomers.

- Compare retention times with authentic standards.

- Use tandem MS (MS/MS) to differentiate isobaric species based on fragmentation patterns .

Q. Why might melting point measurements vary across studies, and how can this be standardized?

- Methodological Answer : Variations arise from polymorphic forms or solvent inclusion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.